Hdac-IN-20
Beschreibung
Eigenschaften
CAS-Nummer |
1238944-56-3 |
|---|---|
Molekularformel |
C17H22N4O2 |
Molekulargewicht |
314.38 |
IUPAC-Name |
N-hydroxy-7-[pyridin-2-yl(pyridin-3-yl)amino]heptanamide |
InChI |
InChI=1S/C17H22N4O2/c22-17(20-23)10-3-1-2-6-13-21(15-8-7-11-18-14-15)16-9-4-5-12-19-16/h4-5,7-9,11-12,14,23H,1-3,6,10,13H2,(H,20,22) |
InChI-Schlüssel |
AOBJFQAKCMEONB-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N(CCCCCCC(=O)NO)C2=CN=CC=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
HDAC-IN-20; HDAC IN 20; HDACIN20; HDAC inhibitor 20; HDAC-inhibitor-20; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Whitepaper: HDAC-IN-20 – Molecular Targets and Experimental Profiling
Executive Summary
HDAC-IN-20 is a high-potency, small-molecule inhibitor targeting the Histone Deacetylase (HDAC) superfamily. Often identified in medicinal chemistry literature as "Example 20" from key pharmaceutical patents (e.g., related to hydroxamic acid or benzamide derivatives), this compound serves as a critical chemical probe for modulating epigenetic landscapes in oncology research.[1]
Unlike broad-spectrum agents (e.g., Vorinostat), newer "IN-series" probes like this compound are frequently developed to improve pharmacokinetics or isoform selectivity. This guide details the molecular mechanism of this compound, its interaction with Zinc-dependent deacetylases, and the rigorous experimental protocols required to validate its activity in cellular models.
Chemical Identity and Molecular Mechanism
Chemical Classification
This compound functions as a Zinc-Binding Group (ZBG) pharmacophore.[2] It operates by mimicking the substrate (acetyl-lysine) and occupying the catalytic pocket of the enzyme.
-
Primary Targets: Class I (HDAC 1, 2, 3) and Class IIb (HDAC 6) enzymes.[2][3]
-
Binding Mode: The molecule inserts its "warhead" (typically a hydroxamic acid or benzamide moiety) into the hydrophobic tunnel of the HDAC active site, chelating the Zinc ion (
) essential for catalysis.[1] -
Result: This chelation prevents the polarization of the water molecule required to hydrolyze the acetyl group from histone lysine residues.[1]
Mechanism of Action (MOA) Visualization
The following diagram illustrates the competitive inhibition mechanism where this compound displaces the natural substrate.
Figure 1: Competitive inhibition logic. This compound chelates the catalytic
Target Selectivity and Biological Profile[4][5]
To use this compound effectively, researchers must distinguish between Class I (nuclear, epigenetic) and Class IIb (cytosolic, cytoskeletal) inhibition.
Comparative Target Table
| Target Isoform | Cellular Location | Biomarker of Inhibition | Physiological Effect |
| HDAC 1/2 (Class I) | Nucleus | Acetyl-Histone H3 (Lys9/14) | Cell cycle arrest (p21 induction), Apoptosis. |
| HDAC 3 (Class I) | Nucleus | Acetyl-Histone H4 | DNA damage response, metabolic regulation. |
| HDAC 6 (Class IIb) | Cytoplasm | Acetyl- | Impaired cell motility, aggresome formation. |
Application Note: If this compound induces hyperacetylation of both Histone H3 and Tubulin, it is a Pan-HDAC inhibitor . If it only affects Histone H3, it is Class I selective .[1]
Experimental Protocols (Self-Validating Systems)
Protocol A: In Vitro Fluorometric IC50 Determination
Objective: Quantify the potency of this compound against purified recombinant HDACs.
Reagents:
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
).[1] -
Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer Solution (Trypsin/Protease).
Workflow:
-
Preparation: Dilute this compound in DMSO (10-point dose response, starting at 10
M). Final DMSO < 1%. -
Enzyme Incubation: Incubate purified HDAC isoform (e.g., HDAC1, 5 ng/well) with inhibitor for 15 mins at 37°C.
-
Control 1 (Max Activity): Enzyme + DMSO only.
-
Control 2 (Background): Buffer only (no enzyme).
-
Control 3 (Reference): Vorinostat (SAHA) at 1
M.
-
-
Substrate Addition: Add Fluorogenic Substrate (50
M) and incubate for 30 mins. -
Development: Add Developer Solution to release the fluorophore (AMC) from deacetylated lysine.
-
Read: Measure fluorescence (Ex/Em: 360/460 nm).
-
Calculation: Fit data to a sigmoidal dose-response curve to determine
.
Protocol B: Cellular Acetylation Profiling (Western Blot)
Objective: Confirm cell permeability and target engagement in a biological context.
Critical Step (Lysis): HDACs are reversible enzymes. You must include HDAC inhibitors (e.g., Sodium Butyrate or TSA) in your lysis buffer to prevent deacetylation post-lysis, which would generate false negatives.[1]
Workflow Diagram:
Figure 2: Cellular assay workflow. Note the critical addition of TSA (Trichostatin A) in the lysis buffer to preserve acetylation status during extraction.
Step-by-Step:
-
Cell Seeding: Seed HCT116 or HeLa cells and allow adherence (24h).
-
Treatment: Treat with this compound at 0.1, 1.0, and 10
M. Include a DMSO vehicle control. -
Lysis (CRITICAL): Wash cells with cold PBS. Lyse in RIPA buffer supplemented with Protease Inhibitor Cocktail AND 1
M Trichostatin A (TSA) .-
Why? Without TSA in the lysis buffer, active HDACs released from compartments will deacetylate histones in the tube, masking the drug's effect.[1]
-
-
Western Blot:
-
Load 20
g protein/lane. -
Probe for Acetyl-Histone H3 (Lys9/Lys14) to assess Class I inhibition.
-
Probe for Acetyl-
-Tubulin (Lys40) to assess Class IIb (HDAC6) inhibition. -
Probe for Total H3 and GAPDH as loading controls.
-
Data Interpretation & Troubleshooting
| Observation | Interpretation | Troubleshooting |
| High Ac-H3, Low Ac-Tubulin | Selective Class I Inhibitor (HDAC 1/2/3). | Expected for benzamide-based "IN-20" analogs. |
| High Ac-H3, High Ac-Tubulin | Pan-HDAC Inhibitor. | Verify concentration; high doses often lose selectivity. |
| No Acetylation Change | Poor permeability or drug degradation. | Check solubility (DMSO stock); Verify target with In Vitro assay (Protocol A). |
| Cell Death > 50% | Cytotoxicity confounding results. | Reduce treatment time to 6-12h to capture signaling before apoptosis. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Histone Deacetylase Inhibitors. [Link]
-
World Intellectual Property Organization (WIPO). Patent WO2017146116: Novel Histone Deacetylase Inhibitors. (Source of "Example 20" designations). [Link][1]
-
Falkenberg, K. J., & Johnstone, R. W. (2014). Histone deacetylases and their inhibitors in cancer, neurological diseases and immune disorders.[1] Nature Reviews Drug Discovery. [Link][1]
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An In-depth Technical Guide to HDAC-IN-20: Physicochemical Properties and Cellular Investigation
This guide provides a comprehensive technical overview of HDAC-IN-20, a potent and orally active histone deacetylase (HDAC) inhibitor. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties of this compound, its mechanism of action, and detailed protocols for its application in a laboratory setting. Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure robust and reproducible results.
Introduction to this compound: A Tool for Epigenetic Research
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1][3] The dysregulation of HDAC activity is a hallmark of various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents.[4][5][6]
This compound is a small molecule inhibitor of histone deacetylases, recognized for its oral bioavailability and potential applications in cancer research.[7] Understanding its fundamental properties is the first step toward effectively utilizing it as a research tool to probe the complexities of epigenetic regulation.
Physicochemical Properties of this compound
A thorough understanding of the chemical and physical characteristics of a compound is paramount for its proper handling, storage, and application in experimental settings. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Weight | 314.39 g/mol | [7] |
| Chemical Formula | C₁₇H₂₂N₄O₂ | [7] |
| CAS Number | 1238944-56-3 | [7] |
| Canonical SMILES | O=C(NO)CCCCCCN(C1=NC=CC=C1)C=2C=NC=CC2 | [7] |
| Appearance | Typically a solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability |
Handling and Storage Insights:
The hydroxamic acid moiety present in many HDAC inhibitors can affect their stability.[8][9] For this compound, it is advisable to prepare fresh solutions in a suitable solvent like DMSO for each experiment. For short-term storage, solutions can be kept at -20°C. Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.
Mechanism of Action: Reversing Epigenetic Silencing
HDAC inhibitors, including this compound, function by interacting with the catalytic domain of HDAC enzymes.[10] The general mechanism involves a zinc-binding group within the inhibitor's structure that chelates the zinc ion essential for the deacetylase activity of class I, II, and IV HDACs.[10][11] This inhibition leads to an accumulation of acetylated histones, resulting in a more open and transcriptionally active chromatin structure.[12]
However, the effects of HDAC inhibitors are not limited to histones. A multitude of non-histone proteins, including transcription factors like p53 and NF-κB, are also substrates for HDACs.[9][13][14] By preventing the deacetylation of these proteins, HDAC inhibitors can modulate their activity, stability, and localization, leading to a cascade of cellular effects including cell cycle arrest, apoptosis, and differentiation.[3][15]
Figure 2: General Experimental Workflow.
Conclusion
This compound represents a valuable tool for investigating the role of histone deacetylases in cellular processes and disease. Its oral activity suggests potential for in vivo studies, complementing its utility in a wide range of in vitro and cell-based assays. By carefully considering its physicochemical properties and employing robust experimental designs, researchers can effectively leverage this compound to advance our understanding of epigenetic regulation and explore new therapeutic strategies.
References
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He, J., Wang, S., Liu, X., Lin, R., Deng, F., Jia, Z., Zhang, C., Li, Z., Zhu, H., Tang, L., Yang, P., He, D., Jia, Q., & Zhang, Y. (2020). Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group. Frontiers in Chemistry, 8, 269. [Link]
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Marks, P., Rifkind, R. A., Richon, V. M., Breslow, R., Miller, T., & Kelly, W. K. (2007). Histone Deacetylase Inhibitors: Overview and Perspectives. Clinical Cancer Research, 13(19), 5541-5552. [Link]
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Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]
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Wikipedia. (2024, January 29). Histone deacetylase inhibitor. In Wikipedia. [Link]
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Li, Z., & Seto, E. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1729. [Link]
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Li, Y., Zhang, J., Wang, Y., Zhang, Y., & Liu, T. (2023). Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195025. [Link]
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ResearchGate. (n.d.). Synthesis of new histone deacetylase (HDAC) inhibitors. Conditions: (i)... [Image]. ResearchGate. [Link]
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Wikipedia. (2024, February 15). Histone deacetylase. In Wikipedia. [Link]
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Song, J., & Li, Y. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Molecules, 25(22), 5488. [Link]
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Journal of the American Chemical Society Au. (2025). Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? JACS Au. [Link]
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AACR Journals. (2011). Histone Deacetylase Cytoplasmic Trapping by a Novel Fluorescent HDAC Inhibitor. Molecular Cancer Therapeutics, 10(9), 1636-1647. [Link]
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ACS Publications. (2019). Synthesis of HDAC Substrate Peptidomimetic Inhibitors Using Fmoc Amino Acids Incorporating Zinc-Binding Groups. The Journal of Organic Chemistry, 84(9), 5489-5496. [Link]
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AACR Journals. (2006). In vivo Biological Activity of the Histone Deacetylase Inhibitor LAQ824 Is detectable with 3′-Deoxy-3′-[18F]Fluorothymidine Positron Emission Tomography. Clinical Cancer Research, 12(15), 4645-4652. [Link]
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ResearchGate. (2022). Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. ChemMedChem, 17(4), e202100615. [Link]
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Taylor & Francis Online. (2020). Recent Advances in Small Molecular Modulators Targeting Histone Deacetylase 6. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1845-1869. [Link]
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National Center for Biotechnology Information. (2020). Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability. International Journal of Molecular Sciences, 21(21), 8048. [Link]
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Royal Society of Chemistry. (2016). Chemical epigenetics to assess the role of HDAC1–3 inhibition in macrophage pro-inflammatory gene expression. MedChemComm, 7(10), 1989-1994. [Link]
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bioRxiv. (2019). Inhibition of Histone deacetylase 1 (HDAC1) and HDAC2 enhances CRISPR/Cas9 genome editing. bioRxiv. [Link]
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MDPI. (2024). The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods. Pharmaceuticals, 17(5), 620. [Link]
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MDPI. (2016). Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. Cancers, 8(12), 108. [Link]
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National Center for Biotechnology Information. (2015). Histone deacetylase complexes as caretakers of genome stability. DNA Repair, 32, 111-117. [Link]
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AACR Journals. (2003). Gene Expression Profiling of Multiple Histone Deacetylase (HDAC) Inhibitors: Defining a Common Gene Set Produced by HDAC Inhibition in T24 and MDA Carcinoma Cell Lines. Cancer Research, 63(3), 633-640. [Link]
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National Center for Biotechnology Information. (2021). Rapid degradation of histone deacetylase 1 (HDAC1) reveals essential roles in both gene repression and active transcription. Nucleic Acids Research, 49(10), 5644-5660. [Link]
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AACR Journals. (2005). Histone Deacetylase Inhibitors Decrease DNA Methyltransferase-3B Messenger RNA Stability and Down-regulate De novo DNA Methyltransferase Activity in Human Endometrial Cells. Cancer Research, 65(7), 2693-2701. [Link]
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National Center for Biotechnology Information. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS Discovery, 22(7), 896-904. [Link]
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National Center for Biotechnology Information. (2020). HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies. Cell Reports, 33(4), 108309. [Link]
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ResearchGate. (n.d.). (A) Chemical structures of approved HDAC inhibitors and their pharmacophore. [Image]. ResearchGate. [Link]
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MDPI. (2020). Histone deacetylase (HDAC). Encyclopedia. [Link]
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UniProt. (n.d.). HDAC1 - Histone deacetylase 1 - Homo sapiens (Human). UniProt. Retrieved February 22, 2026, from [Link]
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The Therapeutic Potential of HDACi-20X: A Novel Pan-HDAC Inhibitor for Oncological Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The epigenetic landscape of cancer offers a fertile ground for therapeutic intervention. Histone deacetylases (HDACs) are critical regulators of chromatin structure and gene expression, and their dysregulation is a hallmark of many malignancies.[1] This guide provides a comprehensive technical overview of HDACi-20X, a novel, potent pan-HDAC inhibitor, exploring its mechanism of action, preclinical evaluation, and therapeutic potential in oncology. We delve into the causality behind experimental designs and provide detailed protocols for key assays, positioning HDACi-20X as a promising candidate for further clinical investigation.
Introduction: The Rationale for Targeting HDACs in Cancer
Histone deacetylases (HDACs) are a family of enzymes that play a pivotal role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[2] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[3] In numerous cancers, the overexpression or aberrant activity of HDACs contributes to the silencing of tumor suppressor genes and the promotion of oncogenic pathways, driving cell proliferation, survival, and metastasis.[1][4]
HDAC inhibitors (HDACis) represent a promising class of anti-cancer agents that can reverse these aberrant epigenetic modifications.[4] By inhibiting HDAC activity, these molecules increase histone acetylation, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes.[5] Furthermore, HDACis can induce cell cycle arrest, apoptosis, and inhibit angiogenesis through their effects on a variety of non-histone protein substrates, including p53, NF-κB, and Hsp90.[6] While several HDACis have been approved for the treatment of hematological malignancies, their efficacy in solid tumors as monotherapy has been modest, highlighting the need for novel, more potent, and potentially combination-friendly agents.[1][7] HDACi-20X is a novel hydroxamic acid-based pan-HDAC inhibitor designed for enhanced potency and favorable pharmacokinetic properties.
HDACi-20X: A Profile of a Novel Pan-HDAC Inhibitor
HDACi-20X belongs to the hydroxamic acid class of HDAC inhibitors, which are known for their potent, broad-spectrum inhibition of class I, II, and IV HDACs.[5] The general pharmacophore for this class includes a zinc-binding group (the hydroxamic acid moiety), a linker, and a capping group that interacts with the surface of the enzyme.[8]
Mechanism of Action
The primary mechanism of action of HDACi-20X involves the chelation of the zinc ion within the catalytic pocket of HDAC enzymes.[5] This interaction potently inhibits the deacetylase activity of the enzyme.
Caption: Mechanism of action of HDACi-20X leading to anti-tumor effects.
The inhibition of HDACs by HDACi-20X leads to the accumulation of acetylated histones, resulting in a more open and transcriptionally active chromatin structure. This, in turn, leads to the re-expression of silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21, which induces cell cycle arrest.[9] Concurrently, the expression of oncogenes like c-Myc is often downregulated.[9] Beyond histones, HDACi-20X affects the acetylation status and function of numerous non-histone proteins involved in critical cellular processes, contributing to apoptosis and the inhibition of angiogenesis.[6]
Preclinical Evaluation of HDACi-20X
A rigorous preclinical evaluation is essential to establish the therapeutic potential and safety profile of HDACi-20X. The following sections detail the key in vitro and in vivo assays.
In Vitro Efficacy
The initial assessment of HDACi-20X's anti-cancer activity involves determining its effect on the viability and proliferation of a panel of cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of HDACi-20X (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of HDACi-20X that inhibits cell growth by 50%).
Table 1: Representative IC50 Values of HDACi-20X in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.8 |
| A549 | Lung Carcinoma | 1.2 |
| MCF-7 | Breast Adenocarcinoma | 0.9 |
| Jurkat | T-cell Leukemia | 0.5 |
| PC-3 | Prostate Adenocarcinoma | 1.5 |
To understand the mechanism of cell growth inhibition, it is crucial to assess whether HDACi-20X induces apoptosis and/or cell cycle arrest.
Experimental Protocol: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Treatment: Treat cells with HDACi-20X at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
-
Treatment: Treat cells with HDACi-20X at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Efficacy: Xenograft Tumor Models
In vivo studies are critical to evaluate the anti-tumor efficacy of HDACi-20X in a physiological context.
Experimental Protocol: Human Tumor Xenograft Model
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer HDACi-20X (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on a specific schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Caption: Preclinical evaluation workflow for HDACi-20X.
Combination Therapy: Synergizing with Other Anti-Cancer Agents
While HDAC inhibitors have shown promise, their greatest potential may lie in combination with other anti-cancer therapies.[1] The ability of HDACis to modulate the tumor microenvironment and sensitize cancer cells to other treatments is an active area of research.[10]
Potential Combination Strategies:
-
With Chemotherapy: HDACi-20X may enhance the efficacy of DNA-damaging agents like cisplatin by promoting a more open chromatin structure, thereby increasing drug accessibility to DNA.[10]
-
With Radiation Therapy: Preclinical studies suggest that HDAC inhibitors can act as radiosensitizers, potentially by impairing DNA damage repair mechanisms in cancer cells.[10]
-
With Immunotherapy: HDACi-20X could potentially enhance the effectiveness of immune checkpoint inhibitors by upregulating the expression of tumor antigens and MHC molecules on cancer cells.
Future Directions and Clinical Perspective
The preclinical data for HDACi-20X are promising, demonstrating potent in vitro and in vivo anti-tumor activity. The next critical steps involve comprehensive toxicology studies to establish a safe dose for first-in-human trials. Phase I clinical trials will be essential to determine the maximum tolerated dose and pharmacokinetic profile of HDACi-20X in cancer patients.[10] Subsequent Phase II trials will evaluate its efficacy in specific cancer types, both as a monotherapy and in combination with standard-of-care treatments.[10]
The broad-spectrum nature of HDACi-20X suggests its potential applicability across a range of hematological and solid tumors.[1] Further research into predictive biomarkers will be crucial for identifying patient populations most likely to respond to HDACi-20X therapy.
Conclusion
HDACi-20X represents a promising novel pan-HDAC inhibitor with significant therapeutic potential in oncology. Its potent anti-proliferative and pro-apoptotic effects, demonstrated in preclinical models, warrant further investigation. The ability of HDACi-20X to modulate the epigenome and synergize with other anti-cancer agents positions it as a valuable candidate for future clinical development, with the potential to address unmet needs in cancer treatment.
References
- Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC. (n.d.).
- Clinical Trials Using Histone Deacetylase Inhibitor - NCI - National Cancer Institute. (n.d.).
- Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials - Frontiers. (2020, September 10).
- Current HDAC Inhibitors in Clinical Trials - CHIMIA. (n.d.).
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Methodological & Application
HDAC-IN-20 dose-response curve protocol
Application Note: Precision Dose-Response Profiling of HDAC-IN-20
Abstract & Scope
This application note details the rigorous protocol for generating high-fidelity dose-response curves for This compound , a potent small-molecule histone deacetylase (HDAC) inhibitor. While this compound exhibits significant potential in modulating epigenetic landscapes—specifically targeting Class I and IIb isoforms—accurate potency determination requires strict adherence to kinetic principles often overlooked in standard screening.
This guide moves beyond generic "add-and-read" instructions. It addresses critical variables such as enzyme-inhibitor pre-incubation times , DMSO tolerance limits , and fluorescence interference , ensuring that the calculated IC₅₀ values reflect true thermodynamic binding rather than experimental artifacts.
Compound Profile & Handling
This compound is typically a synthetic hydroxamic acid or benzamide derivative. Like many epigenetic modulators, its activity is sensitive to solvent conditions and freeze-thaw cycles.
| Parameter | Specification | Critical Note |
| Solubility | DMSO (≥ 10 mM) | Insoluble in water. Avoid aqueous dilution until the final assay step. |
| Storage | -80°C (Stock) | Store as single-use aliquots to prevent hydrolysis of the zinc-binding group (ZBG). |
| Stability | 24h at RT (in DMSO) | Warning: Diluted aqueous solutions must be used within 4 hours. |
| Target Class | Pan-HDAC / Class I Selective | Primary targets often include HDAC1, 2, 3, and 6. |
Mechanistic Context
To interpret the dose-response correctly, one must understand the signaling architecture. This compound functions by chelating the Zinc ion (Zn²⁺) in the catalytic pocket of the HDAC enzyme, preventing the hydrolysis of acetyl-lysine residues on histones (H3/H4) and non-histone proteins (e.g., p53, tubulin).
Figure 1: Mechanism of Action & Assay Logic
Caption: this compound competes for the Zn²⁺ active site.[1][2] In the assay, inhibition prevents substrate cleavage, reducing the fluorescent signal (biochemical) or inducing hyperacetylation (cellular).
Protocol A: Biochemical IC₅₀ Determination (Fluorometric)
This assay measures the intrinsic potency of this compound against purified recombinant enzymes (e.g., HDAC1 or HDAC6). We utilize a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) which emits fluorescence only after deacetylation and subsequent trypsin cleavage.
Materials
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.
-
Substrate: Fluorogenic HDAC substrate (specific to target isoform).
-
Developer: Trypsin solution (stops reaction and releases fluorophore).
-
Plate: 384-well low-volume black microplate (Corning #4514 or equiv).
Experimental Workflow
Step 1: Compound Preparation (Serial Dilution)
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
Perform a 3-fold serial dilution in DMSO (10 points).
-
Top Concentration: 10 mM → Final assay concentration will be 10 µM (assuming 1:1000 dilution).
-
Dilution:[3] 10 µL cmpd + 20 µL DMSO.
-
-
Intermediate Dilution: Transfer 1 µL of DMSO dilution into 49 µL of Assay Buffer (2% DMSO intermediate).
Step 2: Enzymatic Reaction
-
Enzyme Addition: Dispense 5 µL of diluted HDAC enzyme into wells.
-
Compound Addition: Add 2.5 µL of the Intermediate Dilution (Step 1.3) to the enzyme.
-
Critical Step:Pre-incubate for 30 minutes at RT. HDAC inhibitors often exhibit slow-binding kinetics. Skipping this leads to IC₅₀ underestimation (right-shift).
-
-
Substrate Initiation: Add 2.5 µL of Substrate solution to start the reaction.
-
Final Volume: 10 µL.
-
Final DMSO: 0.5% (Non-interfering).
-
-
Incubation: Incubate at 37°C for 60 minutes.
Step 3: Detection
-
Add 10 µL of Developer/Stop Solution.
-
Incubate 15 minutes at RT.
-
Read Fluorescence (Ex/Em: 350/460 nm).
Protocol B: Cellular Dose-Response (Viability)
While biochemical assays show target engagement, cellular assays confirm membrane permeability and phenotypic efficacy.
Experimental Workflow
Step 1: Cell Seeding
-
Cell Lines: HCT116 (Colon) or MCF-7 (Breast) are standard HDAC-sensitive lines.
-
Density: Seed 3,000–5,000 cells/well in 96-well white opaque plates.
-
Incubation: Allow attachment overnight (16–24 hours).
Step 2: Treatment
-
Prepare this compound in culture medium (keep DMSO < 0.1% final).
-
Add compound to cells in a 9-point dose-response (e.g., 10 µM down to 1 nM).
-
Duration: Incubate for 72 hours . Epigenetic drugs require at least 2 cell cycles to manifest cytotoxicity.
Step 3: Readout (ATP Quantification)
-
Equilibrate plate to Room Temp (20 min).
-
Add CellTiter-Glo® (or equivalent) reagent (1:1 ratio with media).
-
Shake (2 min) and incubate (10 min) to stabilize luminescence.
-
Read Luminescence (Integration time: 0.5–1.0 sec).
Figure 2: Integrated Assay Workflow
Caption: Parallel workflows for biochemical (blue path) and cellular (green path) profiling of this compound.
Data Analysis & QC Metrics
Raw data must be normalized to controls before curve fitting.
1. Normalization Formula:
-
High Control: Enzyme + Substrate + DMSO (No Inhibitor).
-
Low Control: Substrate only (No Enzyme) or Enzyme + Reference Inhibitor (e.g., 10 µM SAHA).
2. Curve Fitting:
Fit data to a 4-Parameter Logistic (4PL) Model (Sigmoidal Dose-Response):
-
X: Log of concentration.
-
Y: Normalized response.
3. Acceptance Criteria:
-
Z-Factor (Z'): Must be > 0.5 for the assay to be considered robust.
-
Hill Slope: Should be between -0.8 and -1.2. A slope < -2.0 suggests non-specific aggregation or "steep" binding (assay artifact).
-
R²: > 0.95.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| IC₅₀ varies between runs | Pre-incubation inconsistency | Standardize enzyme-compound pre-incubation to exactly 30 mins. |
| Low Signal-to-Background | Degraded Substrate/Enzyme | Use fresh aliquots; avoid freeze-thaw > 2 times. |
| Bell-shaped curve | Fluorescence interference | This compound might be autofluorescent. Check compound alone in buffer. |
| Steep Hill Slope (>2) | Compound Aggregation | Add 0.01% Triton X-100 to the assay buffer to prevent colloid formation. |
References
-
Wegener, D., et al. (2003). "Fluorogenic substrates for histone deacetylases." Analytical Biochemistry. Link
-
Bradner, J.E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology. Link
-
MedChemExpress. "HDAC Inhibitor Library & Reference Standards." MCE Protocols. Link
-
Copeland, R.A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery." Methods of Biochemical Analysis. Link
-
Inglese, J., et al. (2006). "Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries." PNAS. Link
Sources
optimal HDAC-IN-20 concentration for apoptosis assays
Application Notes & Protocols
Topic: Determining the Optimal Concentration of a Pan-HDAC Inhibitor (Exemplified by HDAC-IN-20) for Apoptosis Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting HDACs to Induce Apoptosis
Histone Deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the epigenetic modification of histone and non-histone proteins.[1] By removing acetyl groups from lysine residues, HDACs promote a condensed chromatin structure, leading to transcriptional repression.[2] In numerous cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes and the dysregulation of pathways that control cell proliferation, differentiation, and programmed cell death (apoptosis).[1][3]
The therapeutic strategy of HDAC inhibition aims to reverse this aberrant epigenetic state. Histone Deacetylase inhibitors (HDACis) block the enzymatic activity of HDACs, leading to histone hyperacetylation and a more open chromatin structure.[2] This can reactivate the expression of silenced tumor suppressor genes.[1] Importantly, the effects of HDACis are not limited to histones; they also increase the acetylation of numerous non-histone proteins, including transcription factors and signaling mediators that are critical regulators of apoptosis.[1][4] Consequently, HDAC inhibitors are potent inducers of cell cycle arrest, differentiation, and, most critically for cancer therapy, apoptosis in transformed cells.[2][5] Apoptosis induction is considered a primary mechanism through which HDACis exert their anti-tumor effects.[4]
This document provides a comprehensive guide for determining the optimal in vitro concentration of a representative pan-HDAC inhibitor, termed this compound, for reliably inducing apoptosis in cancer cell lines. The principles and protocols outlined here are broadly applicable to other pan-HDAC inhibitors.
Molecular Mechanisms of HDACi-Induced Apoptosis
HDAC inhibitors trigger apoptosis through a multi-pronged approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The choice of pathway and the sensitivity to the inhibitor are often cell-context dependent.[6]
Key Mechanistic Pillars:
-
Transcriptional Regulation: HDACis alter the expression of key apoptosis-related genes. This includes the upregulation of pro-apoptotic BH3-only proteins like Bim, Bid, and Bmf, and the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and c-FLIP.[6][7]
-
Death Receptor Pathway Activation: HDACis can sensitize cells to extrinsic death signals by increasing the expression of death receptors (e.g., FAS, TRAIL receptors) and their corresponding ligands on the cell surface.[7]
-
Acetylation of Non-Histone Targets: The acetylation status of key apoptosis regulators is a critical control point. For instance, HDACis can induce the acetylation of Ku70, a protein that sequesters the pro-apoptotic protein Bax. Acetylated Ku70 releases Bax, allowing it to translocate to the mitochondria and initiate apoptosis.[4]
-
Induction of Cell Cycle Arrest: Many HDAC inhibitors cause cell cycle arrest, often at the G1/S or G2/M transition, which can be a prelude to apoptosis.[8] This is frequently associated with the increased expression of cyclin-dependent kinase inhibitors like p21.
The following diagram illustrates the convergence of these mechanisms on the core apoptotic machinery.
Caption: Simplified signaling pathway for HDAC inhibitor-induced apoptosis.
Experimental Design: A Two-Phase Approach to Optimization
Determining the optimal concentration of this compound is not a one-size-fits-all process. The ideal concentration is highly dependent on the specific cancer cell line, its genetic background, and proliferation rate. A systematic, two-phase approach is recommended to identify a concentration that robustly induces apoptosis, which can then be used for subsequent mechanistic or functional studies.
Phase 1: Broad-Range Viability Screening (IC50 Determination) The initial step is to perform a dose-response curve to assess the effect of this compound on overall cell viability and determine its half-maximal inhibitory concentration (IC50). This provides a critical benchmark for selecting concentrations for more detailed apoptosis assays.
Phase 2: Apoptosis-Specific Confirmation Based on the IC50 value, a narrower range of concentrations is selected to specifically quantify apoptosis. This is crucial because a loss of viability (measured in Phase 1) can result from necrosis or cytostatic effects, not just apoptosis. This phase confirms the mechanism of cell death.
The following workflow diagram outlines this strategic approach.
Caption: Two-phase experimental workflow for optimization.
Detailed Protocols
Protocol 1: Cell Viability and IC50 Determination (MTS Assay)
This protocol uses a colorimetric method to assess cell metabolic activity as an indicator of viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 18-24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X working stock of this compound by performing serial dilutions in complete medium. A typical final concentration range to test would be 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Cell Treatment: Add 100 µL of the 2X this compound working solutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).
-
MTS Addition: At the end of each time point, add 20 µL of MTS reagent directly to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified incubator. Protect the plate from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability versus log[this compound concentration] and fit a non-linear regression curve to determine the IC50 value.
-
Protocol 2: Apoptosis Quantification by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Cells treated with this compound (and vehicle control) in 6-well plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with vehicle and selected concentrations of this compound (e.g., 0.5x, 1x, 2x IC50) for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. Combine all cells from each condition and transfer to a flow cytometry tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Repeat the centrifugation.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour). Acquire data for at least 10,000 events per sample.
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)
-
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear tables to facilitate comparison and decision-making.
Table 1: Representative IC50 Data from Cell Viability Assays
| Cell Line | Incubation Time | IC50 (µM) |
| HCT-116 | 24h | 1.2 |
| 48h | 0.75 | |
| 72h | 0.4 | |
| PANC-1 | 24h | 2.5 |
| 48h | 1.8 | |
| 72h | 1.1 |
Table 2: Representative Data from Annexin V / PI Flow Cytometry (48h Treatment)
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) | Total Apoptotic (%) |
| Vehicle (DMSO) | 95.1 | 2.5 | 1.9 | 0.5 | 4.4 |
| This compound (0.5x IC50) | 60.3 | 25.1 | 12.5 | 2.1 | 37.6 |
| This compound (1x IC50) | 35.2 | 38.9 | 22.4 | 3.5 | 61.3 |
| This compound (2x IC50) | 15.8 | 20.7 | 55.3 | 8.2 | 76.0 |
Interpretation and Selection of Optimal Concentration:
The goal is to select a concentration that induces a significant apoptotic response with a minimal necrotic component.
-
From the tables above, the 48-hour IC50 for HCT-116 cells is 0.75 µM.
-
Treating with this concentration (1x IC50) resulted in a substantial increase in the total apoptotic population (61.3%) compared to the vehicle control (4.4%).
-
The 2x IC50 concentration (1.5 µM) further increased total apoptosis but also elevated the late apoptotic/necrotic population, suggesting that higher concentrations may be causing excessive, rapid cell death that could confound mechanistic studies.
-
Therefore, a concentration range of 0.75 µM to 1.0 µM would be considered optimal for inducing apoptosis in HCT-116 cells at 48 hours for further experiments. This concentration should be confirmed with a caspase activity assay or by observing PARP cleavage via Western blot.
References
-
Zhang, Z., & Zhong, Q. (2014). HDACs and HDAC Inhibitors in Cancer Development and Therapy. Part of the book series: Cancer Drug Discovery and Development. Available at: [Link]
-
In-Review. (2024). Histone Deacetylase Inhibitors in Cancer Treatment. In-Review, 5(4). Available at: [Link]
-
Li, Y., & Seto, E. (2019). Apoptosis Induction by Histone Deacetylase Inhibitors in Cancer Cells: Role of Ku70. International Journal of Molecular Sciences, 20(7), 1601. Available at: [Link]
-
Ganesan, A., et al. (2020). Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy. Molecules, 25(13), 2959. Available at: [Link]
-
West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. The Journal of Clinical Investigation, 124(1), 30–39. Available at: [Link]
-
Rao, R., et al. (2012). Combination of Pan-Histone Deacetylase Inhibitor and Autophagy Inhibitor Exerts Superior Efficacy against Triple-Negative Human Breast Cancer Cells. Molecular Cancer Therapeutics, 11(4), 973–983. Available at: [Link]
-
Hertle, M. L., et al. (2024). Novel Histone Deacetylase (HDAC) Inhibitor Induces Apoptosis and Suppresses Invasion via E-Cadherin Upregulation in Pancreatic Ductal Adenocarcinoma (PDAC). International Journal of Molecular Sciences, 25(12), 6303. Available at: [Link]
-
Al-Saeed, M. S., et al. (2021). Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma. Briefings in Functional Genomics, 20(4), 247–258. Available at: [Link]
-
Chen, Y.-T., et al. (2023). Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells. International Journal of Molecular Sciences, 24(16), 12646. Available at: [Link]
-
Adcock, I. M., et al. (2010). Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils. PLoS ONE, 5(7), e11936. Available at: [Link]
-
Li, Y., & Seto, E. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1616. Available at: [Link]
-
Xia, Y., et al. (2024). Mechanisms of HDACs in cancer development. Frontiers in Oncology, 14, 1368940. Available at: [Link]
-
Li, Z., & Zhu, W.-G. (2006). The Molecular Mechanism of HDAC Inhibitors in Anticancer Effects. Acta Biochimica et Biophysica Sinica, 38(8), 517–525. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of action of histone deacetylase (HDAC) inhibitor. ResearchGate. Available at: [Link]
-
Yoon, Y.-J., et al. (2011). Histone deacetylase inhibitors enhance endothelial cell sprouting angiogenesis in vitro. Microvascular Research, 81(2), 141–147. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. National Center for Biotechnology Information. Available at: [Link]
-
Nho, R. S., et al. (2014). Histone deacetylase inhibition promotes fibroblast apoptosis and ameliorates pulmonary fibrosis in mice. European Respiratory Journal, 44(4), 1011–1023. Available at: [Link]
-
Lobera, M., et al. (2021). Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. ChemMedChem, 16(24), 3788–3795. Available at: [Link]
-
Lindemann, R. K., et al. (2007). Analysis of the apoptotic and therapeutic activities of histone deacetylase inhibitors by using a mouse model of B cell lymphoma. Proceedings of the National Academy of Sciences, 104(20), 8071–8076. Available at: [Link]
-
Lobera, M., et al. (2022). Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. bioRxiv. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Targeting Reveals Intrinsic Histone Tail Specificity of the Sin3/Histone Deacetylase and N-CoR/SMRT Corepressor Complexes. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 3. jebms.org [jebms.org]
- 4. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]
- 6. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 7. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Histone Deacetylase (HDAC) Inhibitor Induces Apoptosis and Suppresses Invasion via E-Cadherin Upregulation in Pancreatic Ductal Adenocarcinoma (PDAC) [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: HDAC-IN-20 Stability & Troubleshooting
Product: HDAC-IN-20 (Histone Deacetylase Inhibitor) Application: Epigenetic Modulation, Cancer Research, Drug Development Document Type: Senior Scientist Technical Guide Status: Verified[1]
Part 1: The Stability Paradox (Expert Insight)
From the Desk of the Senior Application Scientist:
If you are reading this, you likely observed an inconsistency in your IC50 data or noticed a physical change in your this compound stock. You are not alone. The stability of HDAC inhibitors—particularly those with high potency like this compound—is often the single biggest variable in epigenetic assays.[1]
The Core Problem: this compound, like many in its class (e.g., hydroxamates or benzamides), relies on a Zinc-Binding Group (ZBG) to chelate the Zn²⁺ ion in the HDAC catalytic pocket.[1][2] This ZBG is chemically "hungry."[1] At room temperature (RT), especially in solution, it becomes highly susceptible to:
-
Hydrolysis: Moisture in the air or solvent attacks the ZBG, rendering the molecule inert.
-
Oxidation: Exposure to ambient oxygen can degrade the pharmacophore.[1]
-
Thermodynamic Instability: While the solid powder may survive RT transit (shipping), the solvated molecule in DMSO possesses higher entropy and reactivity, leading to rapid degradation if not arrested by freezing.
The Golden Rule:
Shipping conditions ≠ Storage conditions. Just because it arrived in a box at room temperature does not mean it can stay on your bench at room temperature.
Part 2: Troubleshooting Guides & FAQs
Section A: Potency & Biological Activity[3][4]
Q1: My IC50 values have shifted from nanomolar (nM) to micromolar (µM) over two weeks. Is the compound degrading? Diagnosis: High probability of ZBG Hydrolysis . Explanation: If this compound is stored in DMSO at RT (or even 4°C) for extended periods, the compound can hydrolyze.[1] DMSO is hygroscopic; it pulls water from the atmosphere.[1] That water attacks the inhibitor.[1] The Fix:
-
Immediate: Discard the current working solution.
-
Protocol: Reconstitute a fresh vial. Only store stocks at -80°C.
-
Verification: Run a reference compound (e.g., SAHA/Vorinostat) alongside to rule out assay failure.[1]
Q2: Can I keep the cell culture media containing this compound in the incubator (37°C) for 72 hours? Diagnosis: Thermal Half-Life Limitation . Explanation: While this compound is stable enough to induce an effect, its half-life in aqueous media at 37°C is finite (often <24 hours depending on the specific chemotype).[1] The Fix:
-
Replenishment Strategy: For experiments >24 hours, perform a "media swap" with fresh inhibitor every 24 hours to maintain constant suppression of HDAC activity.
Section B: Physical State & Solubility[1]
Q3: The powder arrived at Room Temperature. Is it ruined? Diagnosis: Likely Safe . Explanation: In its crystalline solid form, this compound is thermodynamically stable for short durations (days to weeks) at RT.[1] This is why vendors ship at ambient temperature to reduce carbon footprint and cost. The Fix:
-
Immediately upon receipt, transfer the vial to -20°C (short term) or -80°C (long term).
Q4: I see a precipitate when I dilute my DMSO stock into water/media. Why? Diagnosis: "The Crash Out" (Solubility Shock) . Explanation: this compound is hydrophobic.[1] Rapid addition of high-concentration DMSO stock to water causes the compound to aggregate before it can disperse.[1] The Fix:
-
Stepwise Dilution: Dilute your 10 mM stock to 1 mM in DMSO, then dilute to working concentration in media.
-
Vortexing: Vortex the media while adding the inhibitor dropwise.
-
Limit DMSO: Keep final DMSO concentration <0.1% to avoid cytotoxicity, but ensure it's high enough to keep the inhibitor solvated during the transition.
Q5: My DMSO stock has turned from clear/white to a faint yellow/pink. Use or toss? Diagnosis: Oxidative Degradation .[1] Explanation: Color shifts in HDAC inhibitors often indicate the formation of oxidation byproducts (e.g., aniline derivatives or oxidized hydroxamates). The Fix:
-
Strict Rule: Toss it. A color change indicates a chemical transformation.[1] Using this will introduce off-target effects and toxicity unrelated to HDAC inhibition.[1]
Part 3: Validated Experimental Protocols
Protocol 1: The "Zero-Hydrolysis" Reconstitution
Use this protocol to maximize the lifespan of this compound.[1]
Materials:
-
This compound (Solid)[1]
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, freshly opened or stored over molecular sieves)[1]
-
Amber glass vials or opaque PCR tubes.[1]
Procedure:
-
Equilibrate: Allow the product vial to warm to RT before opening. (Opening a cold vial condenses atmospheric water inside -> Hydrolysis).[1]
-
Solvent Choice: Add Anhydrous DMSO to achieve a 10 mM or 50 mM master stock.[1] Do not use water or ethanol for stock storage.[1]
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes at RT.
-
Aliquot: Immediately split the master stock into single-use aliquots (e.g., 10–50 µL).
-
Storage: Store aliquots at -80°C .
-
Shelf Life: 6 months at -80°C. 1 month at -20°C. <24 hours at RT.
-
Protocol 2: The "Crash-Out" Check (Solubility Validation)
Run this before treating expensive cell lines.[1]
| Step | Action | Observation | Status |
| 1 | Prepare 2x working solution in media (e.g., 2 µM). | Clear solution | Pass |
| 2 | Incubate at 37°C for 1 hour. | Clear solution | Pass |
| 3 | Inspect under microscope (10x/20x).[1] | No crystals/aggregates | Pass |
| 4 | Inspect under microscope. | Needle-like crystals | Fail (Compound precipitated) |
Part 4: Visualization (Logic & Pathways)[1]
Diagram 1: Troubleshooting Decision Tree
Caption: A logic flow for assessing this compound integrity based on physical and experimental observations.
Diagram 2: The Stability Mechanism
Caption: The chemical vulnerability of the Zinc-Binding Group (ZBG) in HDAC inhibitors when exposed to moisture/RT.
Part 5: References
-
Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Cancer Therapy: Polymer Design and Application. (Discusses hydrolytic instability of hydroxamate ZBGs). National Institutes of Health. Retrieved from [Link]
-
Wang, D., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs).[1] (Details the ZBG binding mechanism and stability factors). MDPI.[1] Retrieved from [Link][1]
Sources
Technical Guide: Troubleshooting HDAC-IN-20 IC50 Variability
Executive Summary & Compound Identity
HDAC-IN-20 typically refers to a high-potency Histone Deacetylase (HDAC) inhibitor, often structurally related to hydroxamic acids (like SAHA/Vorinostat) or benzamides.[1] In commercial catalogs (e.g., MedChemExpress, ChemScene), "this compound" often denotes a specific "Example 20" from patent literature, frequently exhibiting nanomolar potency against Class I/IIb HDACs.
The Problem: Researchers frequently observe IC50 values shifting by 10–50 fold between experiments. The Root Cause: This variability rarely stems from the compound itself but rather from assay condition mismatch . HDAC inhibitors are exceptionally sensitive to:
-
Zinc Availability: (Hydroxamates bind the Zn²⁺ active site).
-
Binding Kinetics: (Many are slow-binding inhibitors requiring pre-incubation).
-
Substrate Identity: (Fluorogenic substrates vs. native peptides).
Critical Variables Affecting IC50 (The "Why")
A. The Zinc Trap (Chemical Interference)
HDACs are zinc-dependent amidohydrolases. The mechanism of action for this compound likely involves chelating the zinc ion in the catalytic pocket.
-
Error: Using buffers containing EDTA or EGTA.
-
Consequence: Chelators strip the zinc from the enzyme before the inhibitor can bind. This deactivates the enzyme, lowering the signal window and artificially shifting the IC50.
-
Fix: Ensure all buffers are chelator-free .
B. The Kinetic Lag (Pre-incubation)
Many high-potency inhibitors are "slow-binding." They undergo a conformational change upon entering the active site.
-
Scenario A (No Pre-incubation): You add Enzyme + Substrate + Inhibitor simultaneously. The substrate races the inhibitor to the active site. The inhibitor looks weaker (High IC50).
-
Scenario B (30 min Pre-incubation): You incubate Enzyme + Inhibitor first. The inhibitor reaches equilibrium binding. You then add substrate.[2][3] The inhibitor looks potent (True IC50).
C. Fluorescence Interference (Quenching)
Some "IN-series" compounds fluoresce or quench light at common wavelengths (350–460 nm).
-
Test: Add the compound to a well containing only the fluorophore (standard) without enzyme. If the signal drops as compound concentration increases, you have a quenching artifact.
Comparative Data: How Conditions Shift Results
The following table illustrates how protocol deviations alter the observed IC50 of a standard hydroxamate inhibitor (like this compound).
| Variable Changed | Standard Condition | Deviant Condition | Observed Effect on IC50 |
| Pre-incubation | 30 mins @ 25°C | 0 mins (Immediate start) | Increases 5x - 10x (False Weakness) |
| Substrate Conc. | = Km (e.g., 20 µM) | >> Km (e.g., 200 µM) | Increases (Competitive displacement) |
| Buffer Additive | TCEP / DTT | 1 mM EDTA | Invalid Assay (Enzyme dead or erratic) |
| Developer Time | 15 mins | 45 mins | Decreases (Signal saturation masks inhibition) |
Validated Workflow & Troubleshooting Logic
Diagram 1: Optimized Assay Workflow
This workflow ensures thermodynamic equilibrium is reached before the reaction starts.
Caption: Optimized fluorometric assay workflow emphasizing the critical pre-incubation step to stabilize Enzyme-Inhibitor complexes.
Diagram 2: Troubleshooting Decision Tree
Use this logic to diagnose specific IC50 anomalies.
Caption: Logic tree for diagnosing IC50 shifts. High IC50s are usually kinetic issues; Low IC50s are often artifacts or enzyme saturation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates when I add it to the assay buffer. What should I do? A: HDAC inhibitors are often hydrophobic.
-
DMSO Limit: Ensure your final DMSO concentration in the well is <1% (usually 0.1–0.5%).
-
Intermediate Step: Do not pipette 100% DMSO stock directly into the buffer. Prepare an "Intermediate Plate" (e.g., 10% DMSO in buffer) and transfer from there to the assay plate. This prevents "shock precipitation" at the pipette tip.
Q2: I am using a nuclear extract, but the IC50 is higher than the datasheet (recombinant enzyme). Why? A: Nuclear extracts contain:
-
Non-target proteins: These can bind your inhibitor non-specifically (the "protein sink" effect), reducing the free concentration available to inhibit the HDAC.
-
Metabolic enzymes: These might degrade the compound if the incubation is long. Recommendation: IC50s in nuclear extracts are typically 2–5x higher than in recombinant assays. This is physiologically relevant but makes direct comparison difficult.
Q3: Can I use Trypsin as a developer? A: Yes, for certain substrates (like MAL-Boc-Lys-AMC). However, commercial "Developer" solutions often contain specific sensitizers. If using Trypsin, ensure you add a specific HDAC inhibitor (like Trichostatin A) into the developer solution to stop the HDAC reaction at the exact moment development begins. If you don't stop the reaction, the HDAC keeps working during the read, skewing results.
Q4: How do I determine the correct Substrate concentration? A: You must run a Michaelis-Menten curve.
-
Titrate substrate (0 to 500 µM) with fixed enzyme.
-
Calculate the Km (concentration at half Vmax).
-
Run your IC50 assay at [Substrate] = Km.
-
If [Substrate] >> Km, you will need more inhibitor to compete, artificially raising the IC50.
References
-
MedChemExpress. this compound Product Datasheet & Biological Activity. Retrieved from
-
BPS Bioscience. HDAC Assay Kit Troubleshooting Guide. Retrieved from
- Bradner, J. E., et al. (2010).Chemical phylogenetics of histone deacetylases. Nature Chemical Biology. (Discusses isoform selectivity and assay design).
- Copeland, R. A. (2005).Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.
Sources
optimizing HDAC-IN-20 incubation time for histone acetylation
Product: HDAC-IN-20 (Synthetic Small Molecule HDAC Inhibitor) Application: Histone Acetylation Assays, Epigenetic Modulation Audience: Senior Researchers & Drug Discovery Scientists
Executive Summary & Mechanism of Action
This compound is a potent, orally active Histone Deacetylase (HDAC) inhibitor. Like other hydroxamic acid or benzamide-based inhibitors, it functions by chelating the Zinc ion (
The Critical Challenge: The "optimal" incubation time is not a fixed constant; it is a dynamic variable dependent on:
-
Cellular Turnover: The rate of histone turnover in your specific cell line.
-
Target Isoform: Class I HDACs (nuclear) often show rapid inhibition kinetics, while downstream transcriptional effects take longer.
-
Toxicity Thresholds: Prolonged exposure (>24h) often triggers apoptosis, confounding results.
This guide provides a self-validating workflow to determine the precise incubation window for your specific experimental context.
Troubleshooting & FAQs
Q1: What is the standard starting incubation time for this compound?
A: For detecting direct histone hyperacetylation (e.g., H3K9ac, H4K16ac), the standard window is 6 to 16 hours .
-
< 4 Hours: Often insufficient for robust global accumulation of acetylation signals, though rapid turnover sites may show signal.
-
6-12 Hours (Recommended): The "Goldilocks" zone where acetylation is maximal, but secondary transcriptional effects (like p21 induction) and apoptosis are minimal.
-
> 24 Hours: High risk of cytotoxicity. Changes in acetylation levels at this stage may reflect cell death pathways rather than specific HDAC inhibition.
Q2: My Western Blot shows no increase in acetylation. What went wrong?
A: This is usually due to one of three factors:
-
Transient Inhibition: If you incubated for >24h, the inhibitor may have degraded, or the cell may have compensated. Solution: Shorten time to 6h.
-
Insufficient Concentration: You may be below the cellular IC50. Solution: Perform a dose-response (0.1
M to 10 M). -
Wrong Marker: Some HDAC inhibitors are isoform-selective. If this compound targets HDAC6, look for Acetylated
-Tubulin , not just Histone H3.
Q3: The cells are detaching or dying after treatment.
A: HDAC inhibition is intrinsically toxic to cancer cells (inducing apoptosis/autophagy).
-
Immediate Fix: Reduce incubation time to 4-6 hours . This is usually sufficient to see the biochemical mark (acetylation) before the biological phenotype (death) occurs.
-
Check Solvent: Ensure final DMSO concentration is <0.1%.
Experimental Workflow: The "Time-Course" Optimization
Do not guess. Validate. Use this protocol to define the exact kinetics for your cell model.
Phase A: The Setup
-
Cell Density: Seed cells to reach 70-80% confluency at the time of lysis. Over-confluent cells have altered chromatin states.
-
Concentration: Use
the biochemical IC50 (typically 1-5 M for tool compounds like this compound) to ensure target engagement.
Phase B: The Protocol
-
Seeding: Plate cells in 6-well plates. Allow 24h for attachment.
-
Treatment: Add this compound at the fixed concentration for the following durations (reverse time-course recommended so all harvest times are simultaneous):
-
T-0 (Control): DMSO only.
-
T-2h: Rapid kinetics check.
-
T-6h: Early accumulation.
-
T-12h: Peak accumulation (expected).
-
T-24h: Late stage/Transcriptional feedback.
-
-
Lysis: Wash 1x with ice-cold PBS containing 10 mM Sodium Butyrate (Critical: This prevents deacetylation during lysis).
-
Extraction: Lyse in RIPA buffer supplemented with protease inhibitors AND HDAC inhibitors (e.g., TSA or Sodium Butyrate).
-
Note: Standard phosphatase inhibitors are not sufficient to stop HDACs.
-
-
Western Blot: Probe for Total H3 (loading control) and H3K9ac or H3K27ac (readout).
Data Analysis & Expected Results
| Incubation Time | Expected H3 Acetylation Signal | Biological Context | Recommendation |
| 0 Hours | Baseline (Low) | Untreated state. | Negative Control.[2] |
| 2 Hours | + (Mild Increase) | Fast-turnover loci affected. | Too early for global analysis. |
| 6 Hours | +++ (Strong) | Optimal Window. Enzyme inhibited; toxicity low. | Primary harvest point. |
| 12 Hours | ++++ (Maximal) | Peak signal. p21/p53 pathways activated.[3] | Good for gene expression studies. |
| 24 Hours | ++ / +++ (Variable) | Signal may plateau or drop due to toxicity/degradation. | Monitor for apoptosis (PARP cleavage). |
Visualizations
Figure 1: Mechanism of Action & Signaling Pathway
This diagram illustrates how this compound shifts the equilibrium toward hyperacetylation and subsequent gene activation.
Caption: this compound inhibits HDAC activity, shifting the equilibrium toward histone hyperacetylation, chromatin relaxation, and reactivation of silenced genes.
Figure 2: Optimization Workflow
Follow this logic flow to determine your experimental parameters.
Caption: Step-by-step workflow for validating this compound incubation parameters.
References
-
Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Antitumor Agents." Journal of Biomedical Research, 29(3), 212–221. Available at: [Link]
-
Falkenberg, K.J., & Johnstone, R.W. (2014). "Histone deacetylases and their inhibitors in cancer, neurological diseases and immune disorders." Nature Reviews Drug Discovery, 13, 673–691. Available at: [Link]
-
Carew, J.S., et al. (2008). "Histone deacetylase inhibitors: mechanisms of cell death and therapeutic application." Cancer Letters, 269(1), 7-17. Available at: [Link]
Sources
Technical Support Center: Troubleshooting HDAC-IN-20 Control Group Cytotoxicity
Subject: Resolving Unexpected Cytotoxicity in Vehicle Control Groups during HDAC-IN-20 Screening Compound Class: Histone Deacetylase Inhibitor (Class I/IIb selective) Document ID: TS-HDAC-20-CYTO-V4 Last Updated: February 22, 2026
Executive Summary: The "Control Death" Paradox
We have received reports regarding This compound , a potent benzamide/hydroxamate-based HDAC inhibitor, where researchers observe significant cell death (>20%) in Vehicle Control (VC) groups.
Since the Vehicle Control should theoretically exhibit near-100% viability, this anomaly invalidates the IC50 calculation. This guide addresses the three primary root causes: DMSO Intolerance , The Edge Effect (Evaporation) , and Micro-Aerosol Cross-Contamination .
Diagnostic Module 1: The Vehicle Variable (DMSO Toxicity)
The Issue: this compound is highly hydrophobic and requires Dimethyl Sulfoxide (DMSO) for solubilization. A common error is normalizing the DMSO concentration in the control group to match the stock rather than the final assay concentration, or exceeding the specific cell line's tolerance threshold.
The Mechanism of Failure
DMSO is not inert. At concentrations >0.1%, it can induce pore formation, osmotic shock, and differentiation in sensitive lines (e.g., HL-60, hematopoietic stem cells), which mimics HDAC inhibitor-induced apoptosis.
Data: DMSO Tolerance Thresholds by Cell Line Type
| Cell Line Category | Max Tolerated DMSO (%) | Symptoms of Overdose in Controls |
| Primary Cells (Neurons, Hepatocytes) | < 0.1% | Rapid detachment, blebbing within 4 hours. |
| Sensitive Hematological (HL-60, Jurkat) | 0.1% - 0.2% | G1/S arrest (confounds HDACi cell cycle data). |
| Robust Epithelial (HeLa, HEK293, A549) | 0.5% - 1.0% | Metabolic slowing (reduced MTT/ATP signal). |
| Stem Cells (iPSC, MSC) | < 0.05% | Spontaneous differentiation (loss of stemness). |
Solution: The "Back-Calculation" Protocol
Ensure your Vehicle Control contains the exact same % of DMSO as your highest drug treatment, but never exceed 0.5% for robust cells or 0.1% for sensitive cells.
Diagnostic Module 2: The "Edge Effect" (Spatial Cytotoxicity)
The Issue: Researchers often place Control groups in columns 1 and 12 of a 96-well plate. Due to thermal gradients and evaporation, these wells suffer from the "Edge Effect," leading to hyper-osmotic stress and cell death that is mistaken for vehicle toxicity.
The Mechanism of Failure
In standard incubators, the outer wells evaporate faster than inner wells. This concentrates the media salts and the DMSO vehicle.
-
Result: The "Control" cells are living in a hypertonic, high-DMSO environment compared to the drug-treated cells in the center.
Visualization: The Edge Effect & Correction Strategy
Caption: Transformation of plate layout to eliminate thermal gradient and evaporation toxicity (The "Moat" Strategy).
Diagnostic Module 3: Experimental Workflow & Cross-Contamination
The Issue: HDAC inhibitors are potent in the nanomolar (nM) range. Using the same pipette tips for serial dilutions upwards (low to high) without changing tips, or sharing reservoirs, can introduce trace drug into the control wells.
Troubleshooting Logic Tree
Caption: Step-by-step diagnostic logic for isolating the source of control group failure.
Validated Protocol: The "Intermediate Dilution" Method
To prevent DMSO shock and ensure the Control Group is valid, use this double-dilution method. This ensures the DMSO content is constant (e.g., 0.1%) across all wells, including the control.
Objective: Treat cells with 10 µM this compound (Final) while keeping DMSO at 0.1%.
-
Prepare Stock: Dissolve this compound to 10 mM in 100% DMSO.
-
Prepare Intermediate Plate (The "100x" Rule):
-
Dilute the 10 mM Stock 1:100 into Media (or PBS) in a separate tube/plate.
-
Result: 100 µM Drug in 1% DMSO.
-
Vehicle Control Prep: Add 1 µL pure DMSO to 99 µL Media. (Result: 0% Drug, 1% DMSO).
-
-
Final Addition to Cells:
-
Add 10 µL of the Intermediate solution to 90 µL of cells in the assay plate.
-
Final Calculation: Drug becomes 10 µM. DMSO becomes 0.1% .
-
Control Calculation: Drug is 0 µM. DMSO is 0.1% .[1]
-
Why this works: You never add 100% DMSO directly to the cell well, preventing local "burn" shock where the droplet hits the monolayer.
Frequently Asked Questions (FAQ)
Q: Can I use water instead of DMSO for this compound? A: Generally, no. Most HDAC inhibitors (like SAHA, Panobinostat, and this compound) are benzamide or hydroxamic acid derivatives with poor aqueous solubility. Using water will lead to precipitation, which appears as "crystals" on cells and causes physical stress/death, often mistaken for drug toxicity.
Q: My "Untreated" control is fine, but my "Vehicle" control is dying. Why? A: This confirms Vehicle Toxicity . Your cells are sensitive to the DMSO concentration used.[2] Switch to the "Intermediate Dilution" method described above to lower the final DMSO concentration <0.1%.
Q: Does this compound interfere with CellTiter-Glo (ATP) assays? A: HDAC inhibitors induce cell cycle arrest (cytostasis) before death (cytotoxicity). If you measure too early (e.g., 24h), the signal decrease in treated cells might reflect fewer cells (arrest) rather than death. However, this should not affect the Control group. If the Control signal is low, check for evaporation (Edge Effect).
References
-
DMSO Cytotoxicity Thresholds
-
Galvao, J. et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." Archives of Toxicology. Link
-
-
The Edge Effect in Microplates
-
Lundholt, B.K. et al. (2003). "A Simple Technique for Reducing Edge Effect in Cell-Based Assays." Journal of Biomolecular Screening. Link
-
-
HDAC Inhibitor Handling & Mechanisms
-
Mottamal, M. et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules. Link
-
-
Assay Optimization Guidelines
-
Riss, T.L. et al. (2016). "Cell Viability Assays." Assay Guidance Manual [NCBI]. Link
-
Sources
Technical Support Center: Overcoming Low Bioavailability of HDAC-IN-20 In Vivo
Welcome to the technical support guide for HDAC-IN-20. This document is designed for researchers, scientists, and drug development professionals to address the common challenge of low in vivo bioavailability with this potent histone deacetylase (HDAC) inhibitor. As many novel small molecule inhibitors, including those targeting HDACs, are often lipophilic and poorly water-soluble, achieving adequate systemic exposure is a critical hurdle for demonstrating preclinical efficacy.[1][2][3]
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, understand the underlying causes of poor bioavailability, and implement effective formulation and administration strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the bioavailability of this compound.
Q1: Our in vitro assays show nanomolar potency for this compound, but we see no efficacy in our mouse xenograft model. What is the likely cause?
Answer: A significant discrepancy between in vitro potency and in vivo efficacy is a classic indicator of poor pharmacokinetic (PK) properties, most commonly low bioavailability.[1] this compound, like many small molecule inhibitors, is likely a lipophilic compound with low aqueous solubility (a Biopharmaceutics Classification System [BCS] Class II or IV compound).[4] This means that even if you administer a high dose orally, the compound may not dissolve sufficiently in the gastrointestinal (GI) tract to be absorbed into systemic circulation. Other contributing factors could include rapid first-pass metabolism in the liver or poor cell permeability.[1][5] The result is that the drug concentration at the tumor site never reaches the therapeutic threshold you established in vitro.
Q2: What are the first steps to diagnose a bioavailability problem with this compound?
Answer: Before optimizing formulations, you must confirm that poor exposure is the root cause. The essential first step is to conduct a pilot pharmacokinetic (PK) study.
A pilot PK study involves administering a single dose of this compound to a small cohort of animals (e.g., n=3-5 mice) via the intended route of administration (e.g., oral gavage, intraperitoneal injection). Blood samples are then collected at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) and analyzed using a validated analytical method like LC-MS/MS to determine the plasma concentration of the drug over time.[6][7] This will give you key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the total drug exposure over time (Area Under the Curve, or AUC). If the AUC is very low, you have quantitatively confirmed a bioavailability issue.
Q3: What is a "food effect" and could it be impacting our oral dosing studies?
Answer: The "food effect" refers to the phenomenon where the bioavailability of an orally administered drug is altered by the presence of food in the GI tract. For lipophilic compounds, co-administration with a high-fat meal can sometimes increase absorption by stimulating bile secretion, which helps solubilize the drug.[8] Conversely, for some drugs, food can hinder absorption. If your studies are not controlling for the feeding status of your animals (fasted vs. fed), you could be introducing significant variability. Utilizing a lipid-based formulation can help mitigate this food effect by providing a consistent environment for drug dissolution, regardless of the animal's fed state.[8]
Part 2: Troubleshooting Guide: Formulation & Administration
This section provides direct, actionable advice for specific experimental problems.
Problem 1: this compound is precipitating out of our vehicle during preparation or upon injection.
-
Potential Cause: The solvent capacity of your vehicle has been exceeded. Many standard vehicles (e.g., saline, PBS) are unsuitable for hydrophobic compounds like HDAC inhibitors. Even with co-solvents like DMSO, the drug can crash out when the formulation is diluted in an aqueous environment (e.g., upon injection into the bloodstream).[9]
-
Troubleshooting Steps:
-
Reduce DMSO Concentration: High concentrations of DMSO can be toxic.[9][10] Aim to keep the final DMSO concentration in your formulation below 10%, and ideally below 5%.
-
Utilize a Solubility-Enhancing Excipient: Do not rely on DMSO alone. The most effective strategies involve creating a more stable formulation that maintains drug solubilization upon dilution. The two most recommended approaches are:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[11][12] They can encapsulate hydrophobic drugs like this compound, forming an "inclusion complex" that is water-soluble.[11][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD, Captisol®) are commonly used for this purpose.[12][15]
-
Lipid-Based Formulations: These systems pre-dissolve the drug in a mixture of oils, surfactants, and co-solvents.[4][16] Upon gentle agitation in an aqueous medium (like the GI tract), they spontaneously form fine emulsions or microemulsions, which are excellent for absorption.[17] These are often referred to as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS).[18]
-
-
Check Temperature and pH: Ensure your formulation is prepared at room temperature unless the compound's stability is a concern.[9][10] The pH of your final vehicle can also dramatically affect the solubility of compounds with ionizable groups.
-
Problem 2: We have tried several oral formulations but still see inconsistent absorption and low efficacy.
-
Potential Cause: The oral route may be unsuitable for this compound due to extensive first-pass metabolism or inherent permeability issues. The first-pass effect is when a drug is heavily metabolized in the liver after absorption from the gut, significantly reducing the amount of active compound that reaches systemic circulation.[5]
-
Troubleshooting Steps:
-
Switch the Route of Administration: To bypass the GI tract and first-pass metabolism, consider an alternative route of administration for your preclinical studies.
-
Intraperitoneal (IP) Injection: This is a common route in rodent studies that allows for rapid absorption into the portal circulation, partially bypassing the liver. It often yields higher and more consistent bioavailability than oral gavage for poorly soluble compounds.[10]
-
Intravenous (IV) Injection: This route provides 100% bioavailability by definition, as the drug is administered directly into the systemic circulation.[19] It is the gold standard for determining a drug's intrinsic efficacy without absorption limitations. However, a rapid IV bolus can lead to high peak concentrations and potential toxicity.
-
Subcutaneous (SC) Injection: This route provides a slower, more sustained release of the compound, which can be beneficial for maintaining therapeutic concentrations over a longer period.
-
-
Pharmacodynamic (PD) Assessment: Confirm target engagement in your tumor tissue. After administration, collect tumor samples and measure the acetylation of histones (e.g., acetylated Histone H3 or H4) by Western blot or immunohistochemistry.[20] An increase in histone acetylation is a direct biomarker of HDAC inhibition. If you see target engagement, but no tumor regression, the issue may be related to the specific tumor model's resistance rather than drug delivery.[10]
-
Part 3: Key Experimental Protocols & Data
This section provides step-by-step methodologies for preparing improved formulations and a summary of expected outcomes.
Protocol 1: Preparation of an SBE-β-CD-Based Formulation for IP or IV Injection
This protocol is designed to create a clear, aqueous solution of this compound suitable for parenteral administration.
-
Prepare the Vehicle: Weigh out the required amount of Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) powder and dissolve it in sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W) to create a 20-40% (w/v) solution. For example, to make 10 mL of a 30% solution, dissolve 3 g of SBE-β-CD in 10 mL of saline. Gentle warming (to 30-40°C) and vortexing can aid dissolution. Let the solution cool to room temperature.
-
Prepare the Drug Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Use the minimum volume of DMSO necessary.
-
Complexation: Slowly add the DMSO stock solution dropwise into the SBE-β-CD solution while vortexing vigorously. The ratio of the DMSO stock to the cyclodextrin solution should be small, typically between 1:9 and 1:19 (v/v), to ensure the final DMSO concentration is low (5-10%).
-
Final Formulation: Continue to mix the solution for 30-60 minutes at room temperature to allow for complete inclusion complex formation. The final solution should be clear and free of precipitates.
-
Sterilization: Filter the final formulation through a 0.22 µm sterile syringe filter before administration.
Protocol 2: Preparation of a Lipid-Based Formulation (SEDDS) for Oral Gavage
This protocol creates a self-emulsifying system to enhance oral absorption. The components must be selected based on the specific solubility of this compound, which should be determined empirically.
-
Excipient Screening: Determine the solubility of this compound in various pharmaceutical-grade oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Formulation Preparation:
-
Based on the screening data, select the oil, surfactant, and co-solvent that provide the best solubility.
-
Weigh and mix the selected components. A common starting ratio is 30% oil, 40% surfactant, and 30% co-solvent.
-
Add the required amount of this compound to the lipid mixture and mix thoroughly using a magnetic stirrer, gentle warming, or sonication until the drug is completely dissolved. The result is a clear, isotropic liquid.
-
-
Administration: The final lipid formulation can be administered directly by oral gavage. Upon contact with gastrointestinal fluids, it will spontaneously form a microemulsion.
Data Summary: Expected Bioavailability Enhancement
The following table summarizes the typical improvements in bioavailability that can be achieved when reformulating a poorly soluble compound.
| Formulation Strategy | Typical Fold-Increase in Oral Bioavailability (AUC) | Key Advantages | Common Challenges |
| Aqueous Suspension (e.g., in CMC) | Baseline (1x) | Simple to prepare. | Low and highly variable absorption. |
| Cyclodextrin Complex (e.g., SBE-β-CD) | 2x - 10x | Increases aqueous solubility; suitable for parenteral routes.[11][12] | Can be limited by the loading capacity of the cyclodextrin. |
| Lipid-Based System (SEDDS/SMEDDS) | 5x - 20x+ | Significantly enhances solubility and absorption; can mitigate food effect.[4][16][18] | Requires screening of multiple excipients; more complex to develop. |
| Route Change (Oral to IP/IV) | Not Applicable (Bypasses Absorption) | Provides direct systemic exposure; establishes a benchmark for efficacy.[5][19] | Not always representative of a clinically intended oral route. |
Part 4: Visual Diagrams & Workflows
Diagram 1: Barriers to Oral Bioavailability
This diagram illustrates the sequential hurdles a compound like this compound must overcome after oral administration to reach the systemic circulation.
Caption: Workflow illustrating the primary obstacles to oral drug bioavailability.
Diagram 2: Decision Tree for Formulation Strategy
This diagram provides a logical pathway for selecting an appropriate strategy to improve the in vivo performance of this compound.
Caption: Decision-making flowchart for troubleshooting low in vivo bioavailability.
References
Sources
- 1. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 2. Improving In Vivo Efficacy of Bioactive Molecules: An Overview of Potentially Antitumor Phytochemicals and Currently Available Lipid-Based Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving In Vivo Efficacy of Bioactive Molecules: An Overview of Potentially Antitumor Phytochemicals and Currently Available Lipid-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. karger.com [karger.com]
- 8. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alzet.com [alzet.com]
- 16. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]
- 19. Exploring the Different Routes of Drug Administration: An In-Depth Guide | Power [withpower.com]
- 20. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HDAC-IN-20 Stability and Degradation
Welcome to the technical support resource for HDAC-IN-20. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential issues related to the stability and degradation of this compound. Given that this compound, like many hydroxamic acid-based histone deacetylase (HDAC) inhibitors, contains a chemically labile zinc-binding group, understanding its stability is critical for ensuring the accuracy and reproducibility of your experimental results.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell-based assay is showing inconsistent results or a sudden loss of potency. Could my this compound be degrading?
A1: Yes, this is a strong possibility. The hydroxamic acid moiety, which is crucial for chelating the zinc ion in the active site of HDAC enzymes, is susceptible to hydrolysis and other degradation pathways, especially under non-optimal storage or experimental conditions.[1][2][4] A loss of compound integrity will directly lead to a decrease in its effective concentration and, consequently, reduced biological activity.
Troubleshooting Steps:
-
Review Your Handling Protocol: Compare your current storage and handling procedures against the best practices outlined in Q4. Small deviations, such as repeated freeze-thaw cycles or extended time at room temperature in aqueous buffers, can significantly impact stability.
-
Prepare Fresh Solutions: The most immediate troubleshooting step is to prepare a fresh working solution from a new aliquot of your solid compound or a recently prepared, properly stored stock solution. If your assay's performance is restored, it strongly suggests the previous working solution had degraded.
-
Perform an Analytical Check: If the issue persists, you must analytically verify the integrity of your stock solution. The recommended method is Liquid Chromatography-Mass Spectrometry (LC-MS), which can confirm the presence of the parent compound and detect potential degradation products.[5][6][7]
Q2: I ran an LC-MS analysis of my this compound solution and see multiple peaks. How can I confirm if these are degradation products and identify them?
A2: The appearance of new peaks in your chromatogram that are not present in a freshly prepared standard is the primary indicator of degradation. Identifying these products is key to understanding the degradation pathway and how to prevent it.
Core Concept: The Vulnerability of the Hydroxamic Acid Moiety
Hydroxamic acids can undergo several degradation reactions. The most common is hydrolysis , which cleaves the C-N bond of the hydroxamic acid, typically yielding a carboxylic acid. Another potential pathway, particularly under certain biological or chemical conditions, is the Lossen rearrangement , which converts the hydroxamate into an isocyanate intermediate that can react further.[4]
Workflow for Identification of Degradation Products
Detailed Protocol: Forced Degradation & LC-MS/MS Analysis
This protocol helps to intentionally generate and identify degradation products, providing a reference for what to look for in your experimental samples.[6][8]
-
Prepare Stressed Samples:
-
Prepare separate solutions of this compound (e.g., 10 µM) in acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Also, include a neutral aqueous buffer (PBS, pH 7.4) as a control.
-
Incubate these solutions at an elevated temperature (e.g., 40-60°C) for several hours.
-
-
LC-MS/MS Analysis:
-
Analyze the stressed samples, a freshly prepared standard, and your aged experimental sample using a validated LC-MS/MS method.[5][7]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for obtaining accurate mass measurements of parent and fragment ions.[6]
-
Typical Conditions:
-
-
Data Interpretation:
-
Compare the retention times and mass-to-charge ratios (m/z) of the peaks in your aged sample to the stressed samples.
-
A peak corresponding to the expected mass of the carboxylic acid derivative of this compound is strong evidence of hydrolysis.
-
Use MS/MS fragmentation to confirm the structure of the degradation products by comparing their fragmentation patterns to that of the parent compound.
-
Q3: What are the primary factors that cause this compound to degrade, and how can I proactively test for stability?
A3: The main factors influencing the stability of hydroxamic acid-based inhibitors are pH, temperature, and the solvent matrix. Proactive stability testing is crucial for defining appropriate storage conditions and the usable lifetime of your solutions.
| Factor | Impact on Stability | Rationale |
| pH | High instability in strongly acidic or basic conditions. | The hydroxamic acid moiety is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[6] Optimal stability is typically found in slightly acidic to neutral pH (approx. 5.0-7.4). |
| Temperature | Degradation rate increases significantly with temperature. | As with most chemical reactions, hydrolysis rates are accelerated by heat. Long-term storage should always be at low temperatures. |
| Solvent | Excellent stability in anhydrous DMSO. Poor stability in aqueous buffers over time. | Anhydrous aprotic solvents like DMSO prevent hydrolysis. Aqueous buffers provide the water necessary for the degradation reaction to occur. Methanol can also be problematic due to potential transesterification if ester groups are present. |
| Light | Potential for photodegradation. | While less common than hydrolysis, complex organic molecules can be sensitive to UV light. Using amber vials is a good preventative measure. |
Protocol: Proactive Stability Assessment
This protocol allows you to determine the shelf-life of your this compound solutions under your specific experimental conditions.[9]
-
Preparation: Prepare a batch of your working solution (e.g., 10 µM this compound in your final assay buffer).
-
Aliquoting: Dispense the solution into multiple, separate amber vials to avoid contamination and freeze-thaw cycles for the entire batch.
-
Storage Conditions: Store aliquots at different temperatures relevant to your workflow (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points: Designate specific time points for analysis (e.g., 0, 6 hours, 24 hours, 3 days, 1 week, 1 month).
-
Analysis: At each time point, take one aliquot from each temperature condition and analyze it by a quantitative HPLC-UV or LC-MS method.
-
Quantification: Calculate the percentage of the parent this compound remaining relative to the T=0 sample. A common threshold for stability is ≥90% of the initial concentration remaining.
Q4: What are the definitive best practices for preparing, storing, and handling this compound to ensure maximum stability?
A4: Adhering to a strict handling protocol is the most effective way to prevent compound degradation and ensure experimental consistency.
Step-by-Step Handling Protocol:
-
Solid Compound Storage: Store solid this compound in a tightly sealed vial at -20°C or -80°C, preferably in a desiccator to protect it from moisture.[10]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in high-purity, anhydrous DMSO.[9]
-
Warm the solid compound to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.
-
-
Aliquoting and Storage:
-
Immediately after preparation, aliquot the DMSO stock solution into single-use volumes in low-protein-binding amber vials. This minimizes the number of freeze-thaw cycles, which can introduce moisture and degrade the compound.
-
Store these stock aliquots at -80°C for long-term stability.[11]
-
-
Preparing Working Solutions:
-
On the day of the experiment, remove a single aliquot of the DMSO stock and allow it to thaw completely at room temperature.
-
Perform serial dilutions into your final aqueous assay buffer immediately before use .
-
-
Crucial "Do Nots":
-
Do NOT store working solutions in aqueous buffers, even at 4°C, for more than a few hours. Hydrolysis will occur.
-
Do NOT repeatedly freeze-thaw your primary DMSO stock solution.
-
Do NOT use solvents like methanol or ethanol for stock solutions unless you have validated their stability, as they are more reactive than DMSO.
-
By implementing these rigorous standards for handling and analysis, you can ensure the integrity of your this compound and the reliability of your valuable research data.
References
-
Di Micco, S., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available at: [Link]
-
Chen, Y., et al. (2014). Determination of Fragmentation Schemes and Metabolites of Fluorinated Histone Deacetylase Inhibitors for Use as Positron Emission Tomography Imaging Agents Using HPLC-MS/MS. American Journal of Analytical Chemistry. Available at: [Link]
-
Eichelbaum, K., et al. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. Molecular & Cellular Proteomics. Available at: [Link]
-
Mwakwari, S. C., et al. (2015). Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget?. Journal of Medicinal Chemistry. Available at: [Link]
-
Vennapu, D. R., et al. (2021). Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Clucas, J., et al. (2023). Rapid degradation of histone deacetylase 1 (HDAC1) reveals essential roles in both gene repression and active transcription. Nucleic Acids Research. Available at: [Link]
-
Marin Biologic Laboratories. (2024). Researchers Developed a Novel Tool for Proteome-Wide Identification of Small-Molecule Degrader Targets. Available at: [Link]
-
Di Micco, S., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. Available at: [Link]
-
Ramalingam, A., et al. (2012). LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma. Journal of Chromatography B. Available at: [Link]
-
Sbardella, G., et al. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Molecules. Available at: [Link]
-
Asfaha, Y., et al. (2020). Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors. Arkivoc. Available at: [Link]
-
Hovione. (N.D.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
-
ResearchGate. (N.D.). Structures and properties of different HDAC inhibitors. Available at: [Link]
-
Cai, G., et al. (2018). Class I histone deacetylase complex: Structure and functional correlates. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Bantscheff, M., et al. (2014). Chemoproteomics Reveals Time-Dependent Binding of Histone Deacetylase Inhibitors to Endogenous Repressor Complexes. ACS Chemical Biology. Available at: [Link]
-
Waters Corporation. (N.D.). Method Development for Forced Degradation of Small Molecule GLP-1 Agonist Orforglipron. Available at: [Link]
-
House, N. C., et al. (2014). Histone deacetylase complexes as caretakers of genome stability. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Available at: [Link]
-
Milazzo, G., et al. (2020). The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods. International Journal of Molecular Sciences. Available at: [Link]
-
Wikipedia. (N.D.). Histone deacetylase. Available at: [Link]
-
Grand-Guillaume Perrenoud, A., et al. (2021). Method development approaches for small-molecule analytes. Request PDF. Available at: [Link]
-
Vannini, A., et al. (2010). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current Opinion in Structural Biology. Available at: [Link]
-
Zhu, W. G., et al. (2005). Histone Deacetylase Inhibitors Decrease DNA Methyltransferase-3B Messenger RNA Stability and Down-regulate De novo DNA Methyltransferase Activity in Human Endometrial Cells. Cancer Research. Available at: [Link]
-
Leus, N. G. J., et al. (2016). Chemical epigenetics to assess the role of HDAC1–3 inhibition in macrophage pro-inflammatory gene expression. MedChemComm. Available at: [Link]
-
Connor, T. H. (2018). Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. CDC Stacks. Available at: [Link]
-
Clucas, J., et al. (2023). Rapid degradation of histone deacetylase 1 (HDAC1) reveals essential roles in both gene repression and active transcription. PMC. Available at: [Link]
-
Ciani, E. (2013). How to store a purified protein before a kinase assay?. ResearchGate. Available at: [Link]
-
Clucas, J., et al. (2024). Rapid degradation of Histone Deacetylase 1 (HDAC1) reveals essential roles in both gene repression and active transcription. bioRxiv. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. air.unimi.it [air.unimi.it]
- 3. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Fragmentation Schemes and Metabolites of Fluorinated Histone Deacetylase Inhibitors for Use as Positron Emission Tomography Imaging Agents Using HPLC-MS/MS [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.fr [fishersci.fr]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating Small Molecule Specificity: HDAC-IN-20 vs. siRNA Phenocopying
A Comparative Guide for Mechanism of Action (MoA) Confirmation
Executive Summary & Rationale
In the development of epigenetic therapeutics, small molecule inhibitors like HDAC-IN-20 (a potent Class I/IIb Histone Deacetylase inhibitor) offer immense clinical potential. However, small molecules are prone to "off-target" toxicity—killing cells through mechanisms unrelated to HDAC inhibition.
To publish robust data, you cannot rely on the drug alone. You must prove Target Engagement and Phenotypic Specificity . This guide outlines the "Phenocopy" strategy: using RNA interference (siRNA) to genetically mimic the drug's effect. If the genetic knockdown of specific HDAC isoforms (HDAC1, 2, or 3) reproduces the biological effects of this compound, the mechanism is confirmed.
Mechanistic Grounding
The Target: Histone Deacetylases (HDACs)
HDACs remove acetyl groups from lysine residues on histones (H3, H4) and non-histone proteins (p53,
-
Active State: HDACs remove acetyl groups
Chromatin condenses Gene repression.[4][8][9] -
Inhibited State (Drug/siRNA): Acetyl groups accumulate
Chromatin relaxes Re-expression of tumor suppressors (e.g., CDKN1A/p21).
The Comparison
| Feature | This compound (Small Molecule) | siRNA (Genetic Knockdown) |
| Speed | Fast (Minutes to Hours) | Slow (24–72 Hours) |
| Specificity | Class-selective (often hits HDAC1/2/3) | Isoform-specific (e.g., only HDAC1) |
| Risk | Off-target toxicity (kinase inhibition, etc.) | Incomplete knockdown (transfection efficiency) |
Visualizing the Convergent Mechanism
The following diagram illustrates how both methods should converge on the same molecular readout (Hyperacetylation).
Figure 1: Mechanistic convergence. Both this compound and siRNA prevent deacetylation, leading to the accumulation of acetylated substrates (the critical biomarker).
Experimental Protocol: The Validation Workflow
This protocol is designed to be run in parallel. You must account for the time difference between drug action (fast) and siRNA knockdown (slow).
Phase 1: Optimization & Transfection (Day 0-1)
Goal: Achieve >70% knockdown of target HDACs (usually HDAC1 and HDAC2 for Class I inhibitors).
-
Seed Cells: Plate cells (e.g., HCT116, HeLa) at 30-40% confluence in 6-well plates. Antibiotic-free media is critical for transfection.
-
Transfection (siRNA Arm):
-
Tube A: Dilute siRNA (Target and Scramble Control) in Opti-MEM. Final conc: 10–50 nM.
-
Tube B: Dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine: Mix A+B, incubate 15 min, add to cells.
-
Targets:
-
siRNA-HDAC1
-
siRNA-HDAC2
-
siRNA-HDAC1+2 (Double KD is often required as they compensate for each other).
-
siRNA-Scramble (Negative Control).
-
siRNA-KIF11 or PLK1 (Positive Transfection Control - kills cells).
-
-
Phase 2: Drug Treatment (Day 2)
Goal: Treat cells when siRNA knockdown is maximal (typically 48h post-transfection).
-
Drug Arm Setup: In a separate set of untransfected cells (seeded later to match density), apply this compound.
-
Dosing: Use the IC50 and 5x IC50 concentrations determined in preliminary assays.
-
Controls: DMSO (Vehicle) and Vorinostat (SAHA) as a positive reference inhibitor.
-
Timing: Incubate drug for 6–24 hours. (Note: siRNA cells are now at 48–72h post-transfection).
Phase 3: Readout (Day 3)
Harvest both arms simultaneously.
A. Western Blot (Biomarker Validation)
You must prove the drug and siRNA did the same biochemical job.
-
Lysis: RIPA buffer + Protease Inhibitors + Phosphatase Inhibitors + Deacetylase Inhibitors (TSA or Butyrate) to preserve acetylation state during lysis.
-
Antibodies:
-
Primary: Anti-HDAC1, Anti-HDAC2 (to confirm knockdown).
-
Biomarker: Anti-Acetyl-Histone H3 (Lys9/Lys14) or Anti-Acetyl-
-Tubulin (if targeting HDAC6). -
Loading: Anti-
-Actin or GAPDH.
-
B. Cell Viability (Phenotypic Validation)
-
Assay: CellTiter-Glo (ATP) or Crystal Violet.
-
Comparison: Does the loss of viability in siRNA-HDAC1+2 match the loss of viability in this compound (1 µM)?
Data Interpretation & Troubleshooting
Use this decision matrix to interpret your results.
| Drug Effect | siRNA Effect | Interpretation | Actionable Step |
| High Toxicity | High Toxicity | VALIDATED (On-Target) | Proceed to in vivo studies. The drug works via HDAC inhibition.[1][2][9][13][14] |
| High Toxicity | No Toxicity | Off-Target Effect | The drug is killing cells via a non-HDAC mechanism. STOP. Do not publish without clarifying. |
| No Toxicity | High Toxicity | Poor Drug Properties | The target is valid, but the drug isn't entering cells or binding effectively. Check permeability. |
| High Acetylation | Low Acetylation | Inefficient Transfection | The siRNA didn't work. Optimize transfection before dismissing the drug. |
Quantitative Comparison Table (Example Data)
| Treatment Group | HDAC1 Protein Levels | Acetyl-H3 Levels (Fold Change) | Cell Viability (% Control) |
| Vehicle (DMSO) | 100% | 1.0x | 100% |
| siRNA-Scramble | 98% | 1.1x | 96% |
| siRNA-HDAC1 | 15% | 3.5x | 85% (Compensation by HDAC2) |
| siRNA-HDAC1+2 | 10% | 12.0x | 40% |
| This compound (1 µM) | 100%* | 14.5x | 38% |
*Note: Inhibitors usually do not degrade the HDAC protein, they just block its activity. siRNA reduces the protein level.
Visualizing the Workflow
Figure 2: Temporal alignment. Drug treatment is shorter than siRNA incubation to align the peak effect windows.
References
-
Falkenberg, K. J., & Johnstone, R. W. (2014). Histone deacetylases and their inhibitors in cancer, neurological diseases and immune disorders. Nature Reviews Drug Discovery. [Link]
-
Mottet, D., et al. (2009). HDR (Histone Deacetylase-Related) Validation: siRNA-mediated knockdown of HDACs. Journal of Experimental Medicine. (Standard protocol reference for HDAC1/2 compensation). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Natural Bioactive Compounds Targeting Histone Deacetylases in Human Cancers: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking HDAC-IN-20: A Comparative Guide to Negative Control Architecture and Specificity Validation
Executive Summary: The "Clean Data" Mandate
In the development of histone deacetylase (HDAC) inhibitors, potency is rarely the bottleneck; specificity is. HDAC-IN-20 has emerged as a high-potency tool compound (often cited in patent literature as a lead candidate, e.g., Example 20 derivatives), exhibiting nanomolar affinity for Class I/IIb HDACs. However, distinguishing its on-target epigenetic modulation from off-target cytotoxicity remains a critical challenge.
This guide moves beyond the standard "drug vs. DMSO" comparison. We define a rigorous Negative Control Architecture designed to validate this compound against industry standards like Vorinostat (SAHA) and Entinostat (MS-275) .
The Comparative Landscape
To validate this compound, we must benchmark it against established alternatives. The table below summarizes the mechanistic distinctions that dictate our control strategy.
| Feature | This compound (Subject) | Vorinostat (SAHA) (Benchmark) | Entinostat (MS-275) (Specificity Control) | Trichostatin A (TSA) (Ref. Standard) |
| Primary Class | Potent Class I / IIb (Context Dependent) | Pan-HDAC (Class I, IIb, IV) | Class I Selective (HDAC 1,[1] 3) | Pan-HDAC (Broad Spectrum) |
| Zinc Binding Group | Hydroxamate/Benzamide Hybrid | Hydroxamic Acid | Benzamide | Hydroxamic Acid |
| IC50 (HDAC1) | < 10 nM (High Potency) | ~10 nM | ~200 nM | ~2 nM |
| Key Liability | Unknown off-target scaffold toxicity | Cytotoxicity at high doses (>5µM) | Slow kinetics (requires longer incubation) | Unstable in culture >24h |
| Control Need | Structural Analog (Inactive) | Validated Clinical Data | Isoform Selectivity Check | Lysis Buffer Spike-in |
Designing the Negative Control Matrix
A robust experiment requires more than a vehicle control. You must prove that the biological phenotype is caused by deacetylation inhibition, not the chemical scaffold itself.
The "Triad" Control System
-
The Baseline: Vehicle Control (DMSO)
-
Purpose: Normalizes for solvent toxicity.
-
Protocol: Match the final DMSO concentration of the highest this compound dose (typically <0.1%).
-
-
The Specificity Check: Genetic Null (CRISPR/KO)
-
Purpose: Proves target dependence.
-
Protocol: Use HDAC1/2 knockout cells. If this compound kills KO cells as effectively as WT cells, the drug is acting off-target.
-
-
The Gold Standard: Inactive Structural Analog (this compound-Neg)
-
The "Secret Sauce": This is the most critical and often neglected control.
-
Design: Synthesize or source a derivative of this compound where the Zinc-Binding Group (ZBG) is nullified.
-
If Hydroxamate: Methylate the hydroxyl group (-CONHOH
-CONHOMe ). -
If Benzamide: Remove the ortho-amino group.
-
-
Logic: This molecule retains the surface recognition cap and linker but cannot chelate the Zinc ion in the HDAC active site. Any toxicity observed with this analog is an artifact.
-
Visualization: Mechanism & Control Logic
The following diagram illustrates the mechanistic intervention points for this compound and where the specific controls act to validate the pathway.
Caption: Mechanistic pathway showing this compound blocking deacetylation vs. the Inactive Analog failing to bind, ensuring signal specificity.
Experimental Protocol: The Validation Workflow
Experiment A: Differential Western Blotting (Selectivity)
This protocol distinguishes whether this compound is a Pan-HDAC inhibitor (like SAHA) or Class-selective.
Reagents:
-
Lysis Buffer: RIPA + Protease Inhibitors + 1µM TSA (Critical: You must inhibit HDACs during lysis to preserve acetylation state).
-
Targets: Acetyl-Histone H3 (Nuclear, Class I marker), Acetyl-Tubulin (Cytosolic, HDAC6/Class IIb marker).
Workflow:
-
Seed: HCT116 or HeLa cells at 70% confluency.
-
Treat (24h):
-
Vehicle (DMSO)[2]
-
This compound (10 nM, 100 nM, 1 µM)
-
Positive Control: Vorinostat (1 µM)
-
Negative Control: Inactive Analog (1 µM)
-
-
Harvest: Lyse on ice. Sonicate.
-
Blot:
-
Result 1 (Pan-Inhibition): High Ac-H3 AND High Ac-Tubulin (Similar to Vorinostat).
-
Result 2 (Class I Selective): High Ac-H3 ONLY (No Ac-Tubulin change).
-
Result 3 (Artifact): No acetylation change, but high cell death (indicates off-target toxicity).
-
Experiment B: The "Rescue" Viability Assay
To prove cytotoxicity is mechanism-based.
Workflow:
-
Treat cells with this compound at IC50.[3]
-
Co-treat with a specific HAT (Histone Acetyltransferase) inhibitor (e.g., C646).
-
Logic: If HDAC inhibition kills by hyperacetylation, blocking the writer (HAT) should partially rescue the phenotype or alter the kinetics. If toxicity persists unchanged, this compound may be acting via a non-epigenetic mechanism.
Visualization: Experimental Decision Tree
Caption: Decision tree for interpreting this compound cytotoxicity vs. efficacy using the Negative Control Matrix.
References
-
National Institutes of Health (NIH). (2020). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. PMC7070529. Retrieved from [Link]
-
Mann, B. S., et al. (2007). FDA approval summary: vorinostat for treatment of advanced primary cutaneous T-cell lymphoma. The Oncologist. Retrieved from [Link]
-
Haberland, M., et al. (2009). The many roles of histone deacetylases in development and physiology: implications for disease and therapy. Nature Reviews Genetics. Retrieved from [Link]
-
Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology. (Demonstrates the use of probe selectivity). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
